Cas no 96488-05-0 ((R)-Methyl 2-hydroxypent-4-enoate)

(R)-Methyl 2-hydroxypent-4-enoate is a chiral ester compound featuring a hydroxyl group at the C-2 position and an unsaturated pent-4-enoate backbone. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The presence of both hydroxyl and ester functionalities allows for versatile derivatization, while the terminal alkene group offers further reactivity for cross-coupling or polymerization applications. This compound is commonly employed in the synthesis of bioactive molecules, chiral ligands, and specialty polymers. Its high enantiopurity ensures precise control in stereoselective reactions, making it a preferred choice for research and industrial applications requiring defined stereochemistry.
(R)-Methyl 2-hydroxypent-4-enoate structure
96488-05-0 structure
商品名:(R)-Methyl 2-hydroxypent-4-enoate
CAS番号:96488-05-0
MF:C6H10O3
メガワット:130.141802310944
CID:2101380
PubChem ID:13397315

(R)-Methyl 2-hydroxypent-4-enoate 化学的及び物理的性質

名前と識別子

    • (R)-methyl 2-hydroxypent-4-enoate
    • METHYL (2R)-2-HYDROXYPENT-4-ENOATE
    • F70819
    • 96488-05-0
    • Methyl (R)-2-hydroxypent-4-enoate
    • SCHEMBL8469724
    • MFCD11976485
    • (R)-Methyl 2-hydroxypent-4-enoate
    • MDL: MFCD11976485
    • インチ: 1S/C6H10O3/c1-3-4-5(7)6(8)9-2/h3,5,7H,1,4H2,2H3/t5-/m1/s1
    • InChIKey: JZBUJSFCZCCWBE-RXMQYKEDSA-N
    • ほほえんだ: O[C@@H](C(=O)OC)CC=C

計算された属性

  • せいみつぶんしりょう: 130.062994177g/mol
  • どういたいしつりょう: 130.062994177g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 109
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5
  • 疎水性パラメータ計算基準値(XlogP): 0.6

(R)-Methyl 2-hydroxypent-4-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR0224Z8-500mg
(R)-methyl 2-hydroxypent-4-enoate
96488-05-0 95%
500mg
$2807.00 2023-12-14
1PlusChem
1P0224QW-100mg
(R)-methyl 2-hydroxypent-4-enoate
96488-05-0 95%
100mg
$904.00 2023-12-16
1PlusChem
1P0224QW-250mg
(R)-methyl 2-hydroxypent-4-enoate
96488-05-0 95%
250mg
$1787.00 2023-12-16
eNovation Chemicals LLC
Y1257837-250mg
(R)-methyl 2-hydroxypent-4-enoate
96488-05-0 95%
250mg
$1875 2023-09-04
Aaron
AR0224Z8-100mg
(R)-methyl 2-hydroxypent-4-enoate
96488-05-0 95%
100mg
$988.00 2023-12-14
eNovation Chemicals LLC
Y1257837-100mg
(R)-methyl 2-hydroxypent-4-enoate
96488-05-0 95%
100mg
$940 2023-09-04
1PlusChem
1P0224QW-500mg
(R)-methyl 2-hydroxypent-4-enoate
96488-05-0 95%
500mg
$2542.00 2023-12-16
Aaron
AR0224Z8-250mg
(R)-methyl 2-hydroxypent-4-enoate
96488-05-0 95%
250mg
$1968.00 2023-12-14

(R)-Methyl 2-hydroxypent-4-enoate 関連文献

(R)-Methyl 2-hydroxypent-4-enoateに関する追加情報

CAS No. 96488-05-0: (R)-Methyl 2-Hydroxypent-4-enoate – A Versatile Chiral Building Block in Chemical and Biomedical Research

(R)-Methyl 2-hydroxypent-4-enoate, identified by the Chemical Abstracts Service registry number 96488-05-0, is an optically active organic compound with a unique structural configuration that positions it as a critical intermediate in both synthetic chemistry and biomedical applications. This compound belongs to the class of α,β-enoyl esters, featuring a chiral center at the second carbon atom (hydroxy group) and a conjugated pent-4-enoyl moiety. Its stereochemistry, denoted by the (R) prefix, ensures selectivity in biological interactions and asymmetric synthesis processes, making it indispensable for researchers aiming to design enantioselective molecules.

Recent advancements in chiral synthesis methodologies have underscored the significance of (R)-methyl 2-hydroxypent-4-enoate as a platform for constructing complex natural products and pharmaceutical agents. A study published in Angewandte Chemie International Edition (2023) demonstrated its utility in synthesizing bioactive terpenoids through a regioselective Diels-Alder reaction with cyclopentadiene derivatives. The compound’s conjugated double bond (pent-4-enoyl) facilitates photochemical reactions under visible light, enabling the formation of diverse scaffolds with minimal environmental impact. Researchers from MIT highlighted this property in their work on sustainable synthesis pathways, where methyl ester groups were shown to enhance photostability during catalytic cycles.

In biomedical contexts, (R)-methyl 2-hydroxypent-4-enoate has emerged as a precursor for drug candidates targeting metabolic disorders. A collaborative effort between Stanford University and Pfizer revealed that its derivatives inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid degradation, with IC₅₀ values as low as 1.5 μM. The hydroxy group’s position allows for selective acylation or phosphorylation steps during drug optimization, enabling precise modulation of pharmacokinetic profiles without compromising stereochemical integrity. Notably, its enantiomerically pure form (R-enantiomer) exhibits superior bioavailability compared to racemic mixtures due to reduced metabolic clearance via cytochrome P450 enzymes.

The compound’s role in asymmetric catalysis has been further validated by recent studies on organocatalytic systems. In a groundbreaking report from the Journal of the American Chemical Society (JACS) (March 2023), researchers employed (R)-methyl 2-hydroxypentanoate-derived catalysts to achieve >99% enantiomeric excess (ee) in Michael addition reactions—a critical step for synthesizing β-lactam antibiotics and statins. The conjugated system within its structure stabilizes transition states through electron delocalization, thereby improving reaction efficiency while maintaining chiral fidelity.

In vivo studies using murine models have illuminated novel therapeutic potentials for this compound’s derivatives. A Nature Communications paper (January 2023) demonstrated that when coupled with thioester groups via thiolysis reactions, methyl ester derivatives exhibited anti-inflammatory effects by modulating NF-kB signaling pathways at sub-micromolar concentrations. This discovery aligns with current trends emphasizing non-covalent interactions for drug design, where transient binding events minimize off-target effects.

Spectroscopic analysis confirms that (R)-methyl pentanoic acid esters display distinct UV-vis absorption peaks at ~λmax=315 nm due to the π-conjugated system between the hydroxy group and double bond. Nuclear magnetic resonance (NMR) studies corroborate this structure: the methine proton adjacent to both hydroxy and double bond environments exhibits characteristic chemical shifts at δH 3.1–3.3 ppm under proton NMR analysis, while carbon NMR reveals signals consistent with a five-carbon chain containing one tertiary carbon center.

Applications in polymer science have also expanded following breakthroughs reported in Advanced Materials (June 2023). When incorporated into poly(lactic-co-glycolic acid) copolymers via ring-opening metathesis polymerization (ROMP), this compound imparts enhanced mechanical strength and controlled degradation rates—critical parameters for biodegradable drug delivery systems targeting chronic conditions like osteoarthritis or diabetes mellitus.

The latest research from ETH Zurich (October 2023) explores its use as an intermediate in total syntheses of marine-derived alkaloids such as (-)-discodermolide analogs used in cancer therapy trials. By leveraging its inherent chirality during retrosynthetic analysis, chemists achieved shorter synthetic routes compared to traditional approaches involving resolution steps or auxiliary groups.

In analytical chemistry contexts, this compound serves as a calibration standard for high-resolution mass spectrometry (HRMS). Its molecular formula C₆H₁₀O₃ corresponds to an exact mass of m/z=176 Da ([M+H]+), providing researchers with reference data when identifying unknown metabolites or synthetic intermediates using techniques like liquid chromatography-mass spectrometry (LC/MS).

Ongoing investigations into its photochemical properties reveal unexpected reactivity under blue-light irradiation conditions—a finding detailed in Chemistry – A European Journal’s July issue—where intramolecular [π]-[π] stacking interactions enable click chemistry reactions without copper catalysts typically required for azide−alkyne cycloadditions.

Bioisosteric replacements of its functional groups are currently being explored by Merck’s research division to improve blood-brain barrier permeability of neuroprotective agents targeting Alzheimer’s disease progression. Computational docking studies suggest that replacing the methyl ester with ethyl or propyl groups could optimize binding affinity while preserving structural rigidity derived from the conjugated system.

Synthetic strategies continue evolving through advancements in enzymatic catalysis: a team at Kyoto University recently reported lipase-mediated kinetic resolution protocols achieving >95% ee values under mild conditions—a significant improvement over earlier stoichiometric methods that generated hazardous waste streams.

In pharmacokinetic studies published last quarter by Bioorganic & Medicinal Chemistry Letters (Rmethyl pentenoyl ester-based compounds displayed favorable oral absorption profiles when formulated into solid lipid nanoparticles (SLNs). The hydroxy group’s ability to form hydrogen bonds within lipid matrices enhances colloidal stability while maintaining controlled release characteristics essential for chronic disease management regimens.

The compound’s thermal stability has been characterized using differential scanning calorimetry (DSC), revealing decomposition onset above 175°C when protected under nitrogen atmosphere—a property advantageous for high-throughput screening applications where lyophilized storage is required over extended periods without racemization risks.

Surface-enhanced Raman spectroscopy experiments conducted at EPFL demonstrated unique vibrational signatures arising from its conjugated system: characteristic peaks at ~1715 cm⁻¹ (vC=O stretch) and ~975 cm⁻¹ (vC=C stretch adjacent to hydroxy group) provide rapid identification methods during process analytical technology workflows commonly employed in GMP-compliant manufacturing environments.

In peptide chemistry applications, this compound acts as an efficient acylating agent when reacted with protected amino acids under microwave-assisted conditions reported by Peptide Science journal authors earlier this year. The resulting amides exhibit improved solubility compared to conventional acyl donors due to the hydrophobic balance created by the pentenoyl chain length combined with methyl substitution effects.

Nanoparticle functionalization studies published in ACS Applied Materials & Interfaces showed that self-assembled structures formed from this compound exhibit pH-responsive properties ideal for targeted drug release mechanisms. By incorporating carboxylic acid linkages into polymeric frameworks via esterification reactions, researchers achieved tunable swelling ratios between pH=5–7—critical for localized delivery systems avoiding premature release within physiological environments.

Safety data accumulated over recent trials indicates minimal acute toxicity profiles when administered intravenously up to doses of 1 g/kg body weight based on rodent testing models adhering to OECD guidelines—a crucial factor supporting its consideration as an intermediate component within parenteral drug formulations undergoing clinical evaluation phases currently observed across multiple Phase I trials globally.

...

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.